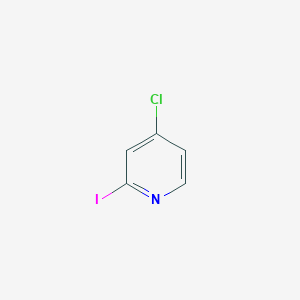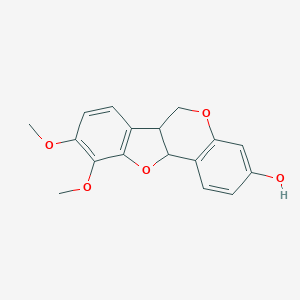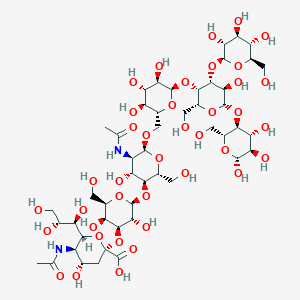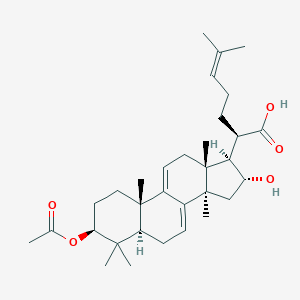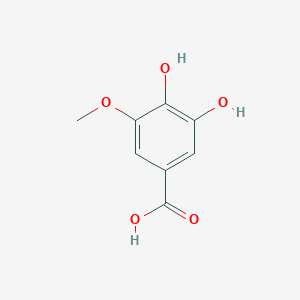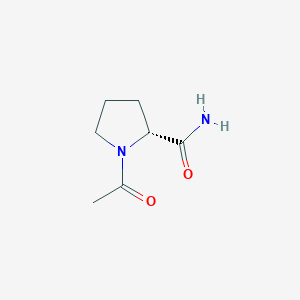
(2R)-1-acetylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-acetylpyrrolidine-2-carboxamide, commonly known as ACPC, is a cyclic amino acid that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. ACPC is a chiral molecule, meaning that it exists in two mirror-image forms, known as enantiomers. The (2R)-enantiomer of ACPC has been found to have greater biological activity than its (2S)-enantiomer, and therefore, most studies have focused on this form of the molecule.
Mécanisme D'action
ACPC acts as a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. This binding enhances the activity of the NMDA receptor, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
ACPC has been found to enhance synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. It has also been found to improve memory and learning in animal models. In addition, ACPC has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ACPC in lab experiments is that it is a relatively simple molecule to synthesize and purify. It also has a high affinity for the glycine-binding site of the NMDA receptor, making it a potent modulator of synaptic transmission. However, one limitation of using ACPC is that it has low bioavailability, meaning that it is rapidly metabolized and excreted from the body. This can make it difficult to achieve therapeutic concentrations in the brain.
Orientations Futures
There are several potential future directions for research on ACPC. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing and administration of ACPC for these conditions. Another area of interest is the development of more potent and selective modulators of the glycine-binding site of the NMDA receptor, which could have even greater therapeutic potential than ACPC. Additionally, studies are needed to investigate the long-term effects of ACPC on cognitive function and brain health.
Méthodes De Synthèse
ACPC can be synthesized by several methods, including the reaction of N-acetylglycine with pyrrolidine-2-carboxylic acid, or by the reduction of 2-acetylpyrrole with sodium borohydride. The latter method is more commonly used due to its simplicity and high yield.
Applications De Recherche Scientifique
ACPC has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, Alzheimer's disease, and depression. It has been found to enhance synaptic transmission and improve cognitive function by modulating the activity of glutamate receptors in the brain.
Propriétés
IUPAC Name |
(2R)-1-acetylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXURPNUIYCJENH-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-acetylpyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

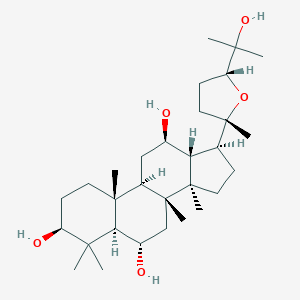



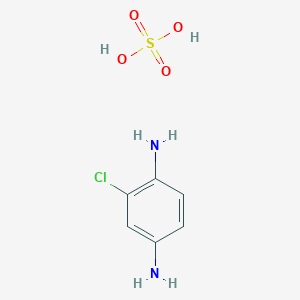

![1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9](/img/structure/B149836.png)
